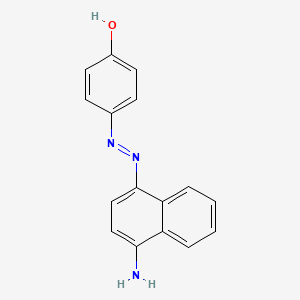![molecular formula C10H17NO5 B13765228 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate CAS No. 7146-55-6](/img/structure/B13765228.png)
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate, also known as aurantiamide acetate, is an organic compound with the molecular formula C27H28N2O4 and a molecular weight of 444.52 g/mol . This compound is known for its biological activity, particularly as a selective and orally active cathepsin inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity, particularly its role as a cathepsin inhibitor.
Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and light-sensitive materials.
Mecanismo De Acción
The mechanism of action of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves its inhibition of cathepsin enzymes, particularly cathepsin L and cathepsin B. The compound binds to the active site of these enzymes, preventing their activity and thereby exerting its biological effects. This inhibition is significant in reducing inflammation and other related biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzoylphenylalanylphenylalinol acetate
- Asperglaucide
- Tifentai
Uniqueness
3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate is unique due to its specific inhibitory activity against cathepsin enzymes and its potential therapeutic applications in inflammatory diseases. Its structural features and biological activity distinguish it from other similar compounds .
Propiedades
Número CAS |
7146-55-6 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-(2-acetyloxypropanoylamino)propyl acetate |
InChI |
InChI=1S/C10H17NO5/c1-7(16-9(3)13)10(14)11-5-4-6-15-8(2)12/h7H,4-6H2,1-3H3,(H,11,14) |
Clave InChI |
MVKFJMCXYGVPJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCCOC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
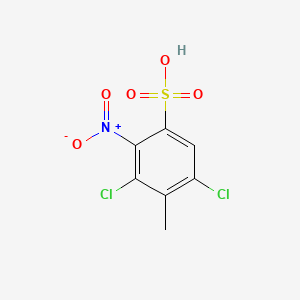
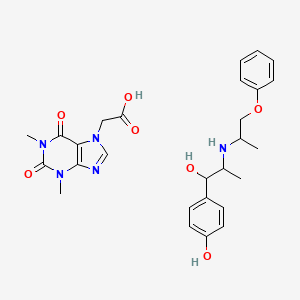

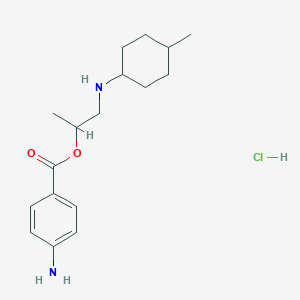
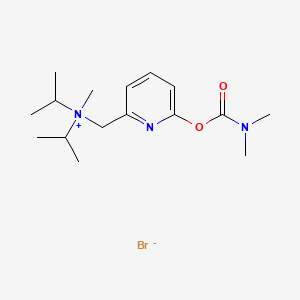
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
